molecular formula C11H16N4O B2946710 5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole CAS No. 2305383-98-4

5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole

Cat. No. B2946710
CAS RN: 2305383-98-4
M. Wt: 220.276
InChI Key: SRZMLGZOLBWQPR-UHFFFAOYSA-N
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Description

The compound “5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a piperazine ring, and a prop-2-ynyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring and the piperazine ring are likely to be planar, while the prop-2-ynyl group could introduce some degree of non-planarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole and piperazine rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a 1,2,4-oxadiazole ring have been studied for their potential as antiviral, anti-inflammatory, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-4-14-5-7-15(8-6-14)9-11-12-10(2)16-13-11/h1H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMLGZOLBWQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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